2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide
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Overview
Description
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential use in developing new drugs for treating bacterial infections and possibly other diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .
Comparison with Similar Compounds
Similar compounds to 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide include other furan derivatives such as:
2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide: Known for its antimicrobial properties.
(5-Phenylfuran-2-yl)methanamine derivatives: These compounds have been studied for their potential as human sirtuin 2 inhibitors, which are relevant in cancer and neurodegenerative diseases.
Biological Activity
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide, also known by its chemical name and CAS number (13803-15-1), is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted furan compounds. The general synthetic route can be summarized as follows:
- Starting Materials : 5-phenylfuran-2-carbaldehyde and hydrazine derivatives.
- Reaction Conditions : The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was screened against various cancer cell lines such as MCF-7 (breast cancer) and exhibited promising results with IC50 values indicating effective antiproliferative activity .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Compounds in this class have been shown to increase levels of cleaved PARP, suggesting an induction of apoptosis in cancer cells .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2-M phase, inhibiting cell division and proliferation .
Case Studies
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In Vitro Studies : In vitro assays demonstrated that this compound derivatives effectively inhibited the growth of various cancer cell lines, with some compounds showing IC50 values as low as 8.50 μM against MCF-7 cells .
Compound Cell Line IC50 (μM) Mechanism 5k MCF-7 8.50 Apoptosis & Cell Cycle Arrest 5l MCF-7 12.51 Apoptosis & Cell Cycle Arrest - SARS-CoV-2 Inhibition : Another study highlighted the potential of similar hydrazinecarboxamide derivatives as inhibitors of SARS-CoV-2 main protease (Mpro). Compounds showed IC50 values ranging from 1.55 μM to 10.76 μM, indicating their potential in antiviral applications .
Properties
CAS No. |
13803-15-1 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[(E)-(5-phenylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15-14-8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,16)/b14-8+ |
InChI Key |
OEXTZFFHFSVLLY-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)N |
Origin of Product |
United States |
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